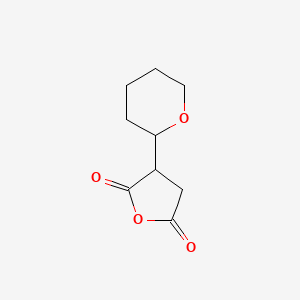

2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)-

Description

Properties

CAS No. |

58979-73-0 |

|---|---|

Molecular Formula |

C9H12O4 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3-(oxan-2-yl)oxolane-2,5-dione |

InChI |

InChI=1S/C9H12O4/c10-8-5-6(9(11)13-8)7-3-1-2-4-12-7/h6-7H,1-5H2 |

InChI Key |

GMEVAUIHPHFMKX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)C2CC(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The cycloaddition proceeds through a concerted mechanism, where the electron-rich furan acts as the diene and maleic anhydride as the dienophile. The tetrahydro-2H-pyran moiety, pre-installed at the furan’s 2-position, ensures regioselectivity. Trifluoroacetic acid (TFA) catalyzes the reaction by polarizing the dienophile, accelerating the formation of the bicyclic adduct.

Optimization of Catalytic Conditions

- Catalyst Selection : TFA is preferred over alternatives like p-toluenesulfonic acid or Lewis acids (e.g., AlCl₃) due to its compatibility with ethyl acetate and minimal side-product formation.

- Temperature and Duration : Optimal yields are achieved at 45–55°C for 6 hours , though room-temperature reactions (18–24°C) over 8 hours are viable for thermally sensitive intermediates.

Acid-Catalyzed Cyclization of Furan Derivatives

Alternative pathways involve cyclization of furan precursors bearing the tetrahydro-2H-pyran group. This method avoids the need for maleic anhydride and instead relies on intramolecular esterification.

Substrate Design and Reactivity

The furan derivative N-(2-furylmethyl)tetrahydro-2H-pyran-2-carboxamide undergoes cyclization in acetonitrile with acetic acid and imidazole. The reaction proceeds via nucleophilic attack of the furan oxygen on the activated carbonyl, followed by dehydration to form the dihydrofurandione ring.

Solvent Influence on Reaction Efficiency

- Polar Aprotic Solvents : Acetonitrile enhances reaction rates by stabilizing charged intermediates.

- Acid Co-Solvents : Acetic acid (0.5–1.0 eq.) ensures protonation of the leaving group, facilitating cyclization.

Stereochemical Control and Chiral Induction

The tetrahydro-2H-pyran substituent introduces a stereocenter at the 3-position of the furandione. Control over this chirality is achieved through:

Chiral Starting Materials

Use of enantiomerically pure 3-aminopiperidine-2,6-dione derivatives ensures retention of configuration during cycloaddition. For example, 4-methyl-3-aminopiperidine-2,6-dione yields a >95% enantiomeric excess (ee) in the final product.

Temperature-Dependent Epimerization

Elevated temperatures (>60°C) promote partial racemization, necessitating strict control during the reaction’s later stages. Cooling to 0–20°C during workup preserves stereochemical integrity.

Solvent and Temperature Optimization

A comparative analysis of reaction conditions reveals critical dependencies on solvent polarity and thermal parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethyl acetate | 78–82% |

| Catalyst (TFA) | 0.1–0.3 eq. | Maximizes rate |

| Temperature | 45–55°C | Balances speed/ee |

| Reaction Time | 6 hours | Minimizes side products |

Data synthesized from patent US20080064876A1.

Post-Synthetic Modifications and Purification

Salt Formation for Crystallization

The crude product is converted to a mesylate salt via treatment with methanesulfonic acid and 10% Pd/C under hydrogen gas. This step enhances crystallinity, enabling isolation via filtration (yield: 85–90%).

Hydrochloride Salt Conversion

Reaction with 12N hydrochloric acid converts the mesylate to a hydrochloride salt, improving aqueous solubility for subsequent reactions.

Computational Insights into Reaction Design

While experimental data dominate the literature, ab initio molecular orbital calculations provide auxiliary insights:

- Redox Potentials : The tetrahydro-2H-pyran group elevates the reduction potential of the furandione core by 0.16 V , influencing stability during hydrogenation steps.

- Bond Cleavage Trends : Excess electrons in reduced states weaken C–O bonds, necessitating mild reducing conditions to preserve the pyran ring.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the furanone ring into a more saturated form.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated derivatives of the original compound .

Scientific Research Applications

2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- exerts its effects involves interactions with various molecular targets. The furanone ring can participate in electron transfer reactions, while the tetrahydropyran moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and lead to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- with structurally analogous derivatives, focusing on substituents, molecular properties, and functional roles:

Key Observations:

Substituent Effects on Reactivity and Applications: Alkenyl substituents (e.g., octenyl, tetrapropenyl) enhance reactivity in polymerization due to electron-deficient double bonds, making them suitable for cross-linking agents . Long alkyl chains (e.g., tetracosenyl) impart hydrophobicity, favoring applications in lubricants .

Toxicity and Safety: Tetrapropenyl derivative exhibits moderate acute toxicity (oral LD50: 1,875 mg/kg in rats), suggesting careful handling is required . No mutagenicity was reported for structurally similar anhydrides, though data gaps exist for most derivatives .

Structural Similarities and Divergences :

- All compounds share the reactive furandione core but differ in substituent size and functionality.

- The tetrahydro-2H-pyran group in the target compound introduces an oxygen-containing heterocycle, which may influence solubility and hydrogen-bonding capacity compared to purely alkyl-substituted analogs.

Research Findings and Industrial Relevance

- Antioxidant Activity : Derivatives like 2,5-Furandione, dihydro-3-(tetradecenyl)- have been identified as potent antioxidants via GC-MS analysis, likely due to radical-scavenging capabilities of the anhydride moiety .

- Polymer Chemistry: Compounds such as 2,5-Furandione, dihydro-3-(tetrapropenyl)- are critical in synthesizing copolymers with ethenylbenzene and other monomers, highlighting their role in creating materials with tailored mechanical properties .

- Regulatory Status: Several derivatives (e.g., CAS 64666-71-3) are listed on Canada’s Non-domestic Substances List (NDSL), indicating regulated industrial use .

Biological Activity

2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)-, also known by its CAS number 856951-32-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula for 2,5-Furandione, dihydro-3-(tetrahydro-2H-pyran-2-yl)- is , with a molecular weight of approximately 186.22 g/mol. The compound features a furan ring structure which is known to contribute to various biological activities.

Biological Activity Overview

Research has identified several biological activities associated with furan derivatives, including:

- Antiviral Activity : Compounds related to 2,5-furandione have been studied for their potential as antiviral agents. For instance, a series of 2,5-disubstituted furans were synthesized and evaluated as HIV-1 fusion inhibitors targeting the gp41 protein. These compounds demonstrated significant inhibition of HIV-1 infection at micromolar concentrations with low cytotoxicity .

- Antioxidant Properties : Furans are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in various diseases including cancer and neurodegenerative disorders.

Detailed Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of furan derivatives:

- HIV Fusion Inhibition : A study designed a series of 2,5-disubstituted furan derivatives that were found to inhibit HIV-1 entry by targeting the gp41 protein. The most effective compounds exhibited IC50 values in the micromolar range and were characterized by low cytotoxicity towards host cells .

- Antioxidant Activity : Research has shown that furan derivatives can scavenge free radicals effectively. This activity is attributed to the electron-rich nature of the furan ring which can stabilize radical species.

- Cytotoxicity Studies : Various derivatives have been screened for cytotoxic effects against different cancer cell lines. The results indicated that some compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of furan derivatives and tested their efficacy against HIV-1. The study highlighted that specific substitutions on the furan ring significantly enhanced antiviral activity .

Case Study 2: Antioxidant Assessment

A comparative study assessed the antioxidant capacity of various furan derivatives using DPPH and ABTS assays. The results indicated that certain modifications on the furan structure led to improved radical scavenging activities.

Data Table: Biological Activities of Selected Furan Derivatives

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2,5-Furandione derivatives with tetrahydro-2H-pyran substituents?

- Methodology : Multi-component reactions (MCRs) involving cyclic 1,3-diketones, aldehydes, and amines are effective for constructing fused furan-pyran systems. For example, protocols using acetylenedicarboxylate and tetrahydro-2H-pyran precursors under controlled conditions (e.g., solvent-free or catalytic environments) can yield structurally diverse derivatives . Characterization via NMR and mass spectrometry (MS) is critical to confirm regioselectivity and purity.

Q. How can the stereochemistry of 2,5-Furandione derivatives be resolved during synthesis?

- Methodology : Chiral chromatography or enzymatic resolution methods are often employed. Computational tools (e.g., DFT calculations) can predict stereochemical outcomes based on substituent electronic effects. For derivatives with multiple stereocenters (e.g., 3-(tetrapropenyl) analogs), X-ray crystallography is recommended for absolute configuration determination .

Q. What physicochemical properties are critical for solubility and reactivity studies of this compound?

- Key Properties :

- LogP (Partition coefficient) : >4.39 (indicating high lipophilicity) .

- Boiling Point : ~328°C (for octenyl analogs; substituents influence volatility) .

- Polar Surface Area (PSA) : ~43.4 Ų (suggests moderate hydrogen-bonding capacity) .

- Density : ~1.099 g/cm³ (for liquid-phase reactions) .

Advanced Research Questions

Q. How do computational models explain the regioselectivity of nucleophilic attacks on 2,5-Furandione derivatives?

- Methodology : Density Functional Theory (DFT) studies reveal that electron-withdrawing substituents (e.g., tetrahydro-2H-pyran) stabilize the transition state at the 3-position of the furandione ring. Frontier Molecular Orbital (FMO) analysis can predict reactive sites for nucleophilic addition, validated by experimental kinetic data .

Q. What strategies mitigate side reactions during polymer synthesis using 2,5-Furandione monomers?

- Methodology : Controlled radical polymerization (e.g., RAFT or ATRP) minimizes undesired crosslinking. For example, copolymerization with ethenylbenzene requires strict oxygen-free conditions and initiators like tert-butyl peroxypivalate to regulate chain growth . Post-polymerization analysis via GPC and MALDI-TOF MS ensures monodispersity.

Q. How does the tetrahydro-2H-pyran substituent influence bioaccumulation potential?

- Methodology : The substituent’s hydrophobicity (LogP >4) increases bioaccumulation likelihood. OECD Test Guideline 107 data for analogs (e.g., tetrapropenyl derivatives) show moderate bioconcentration factors (BCF = 100–3000). Environmental fate models (EPI Suite) predict low soil mobility (Koc = 825) but persistence in aquatic systems .

Q. What analytical challenges arise in quantifying trace impurities in 2,5-Furandione derivatives?

- Methodology : High-resolution LC-MS/MS with atmospheric pressure chemical ionization (APCI) detects sub-ppm impurities. For isomers (e.g., diastereomers), chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) coupled with UV/Vis detection provide baseline separation .

Data Contradictions and Resolution

Q. Why do reported boiling points vary across structurally similar 2,5-Furandione derivatives?

- Analysis : Substituent chain length and branching significantly affect volatility. For example:

Q. How can conflicting stereochemical assignments in literature be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.